MN58b - 203192-01-2

MN58b

Catalog Number: EVT-3081043
CAS Number: 203192-01-2
Molecular Formula: C32H40Br2N4
Molecular Weight: 640.508
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MN58b is a synthetic small molecule belonging to the class of choline kinase (ChoK) inhibitors, specifically targeting the ChoKα isoform [, , , ]. It has garnered significant interest in scientific research due to its potential as an antitumor agent [, , , , , , , , , , , , , , , , , , ].

Synthesis Analysis

While some studies mention the development of a high-yield, two-step synthesis method for MN58b [], specific details regarding the synthetic route, reagents, reaction conditions, and purification techniques are not explicitly disclosed within the provided abstracts.

Mechanism of Action

MN58b exerts its primary mechanism of action by inhibiting choline kinase α (ChoKα) [, , , , , , , , , , , , , , , , , , ]. ChoKα catalyzes the phosphorylation of choline to phosphocholine, a crucial step in the biosynthesis of phosphatidylcholine, the major phospholipid in cell membranes [, , , ]. By inhibiting ChoKα, MN58b disrupts the synthesis of phosphatidylcholine, ultimately leading to cell cycle arrest in normal cells and apoptosis in tumor cells [, , , ].

  • Synergistic effect with other anticancer agents: Studies show that MN58b synergizes with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) to enhance apoptosis in both TRAIL-sensitive and TRAIL-resistant colon cancer cells [, ]. It also exhibits synergy with 5-fluorouracil (5-FU), a common chemotherapy drug used to treat colorectal cancer, by modulating the expression levels of thymidilate synthase (TS) and thymidine kinase 1 (TK1), enzymes involved in 5-FU metabolism [, ].
  • Induction of Endoplasmic Reticulum (ER) stress: Research suggests that MN58b can induce ER stress in tumor cells, leading to the upregulation of ER stress-related proteins like C/EBPβ and CHOP, ultimately contributing to apoptosis [, ].
  • Modulation of RhoA signaling: MN58b demonstrates sensitivity towards choline kinase-mediated transformation induced by RhoA, a GTPase involved in various cellular processes, including cell proliferation and survival [].
Applications
  • In vitro studies: MN58b demonstrates potent antiproliferative and cytotoxic effects against a broad range of human tumor cell lines, including those derived from colon cancer [, , ], breast cancer [, , ], brain cancer [, ], pancreatic cancer [], and multiple myeloma []. It effectively inhibits cell growth, induces apoptosis, and reduces cell migration in these models.
  • In vivo studies: MN58b exhibits significant antitumor activity in various xenograft mouse models of human cancers, including colon [, , ], breast [, ], and brain tumors [, ]. It effectively suppresses tumor growth, induces apoptosis, and prolongs survival in these models.
  • Pharmacodynamic biomarker studies: MN58b treatment leads to a decrease in phosphocholine and total choline levels in tumor cells, both in vitro and in vivo [, , , ]. These metabolic changes, detectable by non-invasive magnetic resonance spectroscopy (MRS), have the potential to serve as pharmacodynamic biomarkers for monitoring treatment response to choline kinase inhibitors [, , , , , ].
  • Investigating choline metabolism in cancer: MN58b serves as a valuable tool to investigate the role of choline metabolism in cancer development and progression. Studies utilize MN58b to demonstrate the importance of ChoKα as a potential oncogene and therapeutic target [, , , , ].
  • Exploring novel therapeutic strategies: MN58b is employed in research exploring novel combination therapies for cancer. For instance, its synergistic effects with TRAIL [, ] and 5-FU [, ] are being investigated as potential treatment strategies for colorectal cancer.
Future Directions
  • Further investigation of its mechanism of action: Although the primary mechanism of action is established, further research is needed to fully elucidate its role in ER stress induction, interplay with RhoA signaling, and potential off-target effects [, , ].
  • Clinical trials and translational research: While MN58b has shown promising results in preclinical studies, further research is needed to translate these findings into clinical applications. This includes conducting clinical trials to evaluate its safety, efficacy, and optimal dosing regimens in human cancer patients [, ].
  • Development of more potent and selective inhibitors: Research focusing on developing more potent and selective ChoKα inhibitors with improved pharmacological properties and reduced potential for off-target effects is crucial [].
  • Identification of predictive biomarkers: Identifying biomarkers that can predict which patients are most likely to benefit from MN58b treatment will be essential for its successful clinical translation [].
  • Exploring its potential in other diseases: Given its role in modulating choline metabolism, investigating the potential therapeutic applications of MN58b in other diseases characterized by dysregulated choline metabolism, such as cardiovascular diseases and inflammatory conditions, warrants further investigation [, ].

Properties

CAS Number

203192-01-2

Product Name

MN58b

IUPAC Name

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide

Molecular Formula

C32H40Br2N4

Molecular Weight

640.508

InChI

InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

YLHINOUDZGYMNO-UHFFFAOYSA-L

SMILES

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.